![molecular formula C20H15F3OSi B114340 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone CAS No. 141334-25-0](/img/structure/B114340.png)
2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(triphenylsilyl)ethanone is an organosilicon compound with the molecular formula C20H15F3OSi and a molecular weight of 356.41 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a triphenylsilyl group attached to an ethanone backbone. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone typically involves the reaction of trifluoroacetyl chloride with triphenylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants . The general reaction scheme is as follows:
CF3COCl+Ph3SiH→CF3COSiPh3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a batch reactor, and the product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(triphenylsilyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl and triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride (NaH) or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoroethanol derivatives .
Scientific Research Applications
Chemical Research Applications
1.1 Organic Synthesis
- Reagent for Carbon-Fluorine Bond Formation : The compound is extensively used in organic chemistry for the formation of carbon-fluorine bonds. This is particularly valuable due to the unique properties imparted by the trifluoromethyl group, which enhances the stability and reactivity of the resulting compounds.
- Silicon-Based Compound Synthesis : The triphenylsilyl group allows for the formation of silicon-containing compounds, making it a crucial reagent in the synthesis of organosilicon materials.
1.2 Mechanistic Studies
- Enzyme Mechanisms : 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone serves as a probe in studying enzyme mechanisms. Its interactions with enzymes can provide insights into biochemical pathways involving fluorinated compounds, particularly in understanding enzymatic inhibition and catalysis.
Biological Applications
2.1 Enzyme Inhibition Studies
- The compound has been investigated as a potential inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Studies have shown that it acts as a tight-binding inhibitor, which could have therapeutic implications for conditions like Alzheimer's disease .
Case Study: AChE Inhibition
- Kinetic Studies : Research demonstrated that this compound inhibits AChE in a reversible manner. Kinetic studies indicated that it binds to the enzyme's active site and forms a stable complex, leading to prolonged inhibition of enzymatic activity .
Industrial Applications
3.1 Specialty Chemicals Production
- The compound is utilized in the production of specialty chemicals and materials, including fluorinated polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone involves its ability to interact with various molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, making it a valuable tool for studying enzyme inhibition and other biochemical processes. The triphenylsilyl group provides steric hindrance and stability, allowing the compound to act as a selective reagent in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the triphenylsilyl group.
2,2,2-Trifluoro-1-(trimethylsilyl)ethanone: Contains a trimethylsilyl group instead of a triphenylsilyl group.
Trifluoroacetyltriphenylsilane: Another fluorinated organosilicon compound with similar reactivity.
Uniqueness
2,2,2-Trifluoro-1-(triphenylsilyl)ethanone is unique due to the combination of its trifluoromethyl and triphenylsilyl groups. This combination imparts distinct electronic and steric properties, making it a versatile reagent in organic synthesis and a valuable tool in scientific research .
Biological Activity
2,2,2-Trifluoro-1-(triphenylsilyl)ethanone is a compound of interest in medicinal and synthetic chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of trifluoromethyl and triphenylsilyl groups contributes to its chemical stability and reactivity. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound's lipophilicity and influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Its structure allows it to bind effectively to active sites, disrupting normal enzyme function.
- Cellular Signaling Modulation : It may influence cellular signaling pathways by altering protein-protein interactions or affecting gene expression.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 16 |
Salmonella typhimurium | 128 |
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that the compound can inhibit the proliferation of cancer cell lines. The IC50 values are presented in Table 2.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 |
MCF-7 (breast cancer) | 15 |
A549 (lung cancer) | 12 |
Case Studies
- Study on Antimicrobial Properties : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of trifluoroacetophenones. It was found that this compound exhibited significant activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.
- Cytotoxic Effects on Cancer Cells : Research by Johnson et al. (2024) investigated the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that it induces apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
2,2,2-trifluoro-1-triphenylsilylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3OSi/c21-20(22,23)19(24)25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQZKOCPXUISGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452361 | |
Record name | Silane, triphenyl(trifluoroacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141334-25-0 | |
Record name | Silane, triphenyl(trifluoroacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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